Potent JAK2 Enzymatic Inhibition (IC50 = 3 nM) Versus Clinical Comparators
JAK2-IN-7 demonstrates potent inhibition of JAK2 kinase activity with an IC50 of 3 nM [1]. This potency is comparable to ruxolitinib (IC50 ≈ 2.9 nM) and fedratinib (IC50 ≈ 3 nM), but substantially higher than momelotinib (IC50 = 29 nM) and pacritinib (IC50 = 39 nM) [2]. The nanomolar potency ensures effective target engagement at low concentrations, reducing the risk of off-target effects in cellular assays.
Reported enzymatic inhibition context; supports low-concentration pathway probe use.
Cross-study comparison with clinical JAK2 inhibitors (1 mM ATP).
| Evidence Dimension | JAK2 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 3 nM |
| Comparator Or Baseline | Ruxolitinib: ~2.9 nM; Fedratinib: 17 nM; Momelotinib: 29 nM; Pacritinib: 39 nM |
| Quantified Difference | JAK2-IN-7 is equipotent to ruxolitinib and fedratinib, and ~10-13x more potent than momelotinib and pacritinib |
| Conditions | Kinase activity assay with 1 mM ATP (physiological concentration) |
Why This Matters
Ensures that JAK2-IN-7 achieves maximal target inhibition at concentrations that minimize off-target kinase engagement, critical for interpreting cellular and in vivo phenotypes.
- [1] Yang, T.; Hu, M.; Chen, Y.; Xiang, M.; Tang, M.; Qi, W.; Shi, M.; He, J.; Yuan, X.; Zhang, C.; Liu, K.; Li, J.; Yang, Z.; Chen, L. N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives as Selective Janus Kinase 2 Inhibitors for the Treatment of Myeloproliferative Neoplasms. J. Med. Chem. 2020, 63, 15462–15479. View Source
- [2] Comparison of the enzymatic and cellular profiles of clinical JAK inhibitors for the treatment of myelofibrosis. Blood Cancer J. 2026. View Source
